molecular formula C10H16O4 B2867390 Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate CAS No. 861586-07-4

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate

Cat. No.: B2867390
CAS No.: 861586-07-4
M. Wt: 200.234
InChI Key: AMYOKSDUBPEXAB-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate is a chemical compound with the molecular formula C10H16O4. It is also known by its IUPAC name, ethyl 6,6-dimethyl-4-oxotetrahydro-2H-pyran-2-carboxylate . This compound is a derivative of oxane, a six-membered ring containing one oxygen atom, and is characterized by the presence of an ethyl ester group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate typically involves the reaction of 6,6-dimethyl-4-oxooxane-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: 6,6-dimethyl-4-oxooxane-2-carboxylic acid.

    Reduction: Ethyl 6,6-dimethyl-4-hydroxyoxane-2-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ketone group can participate in redox reactions. These interactions can affect biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate is unique due to its specific structural features, including the presence of both an ester and a ketone group within the oxane ring

Properties

IUPAC Name

ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-13-9(12)8-5-7(11)6-10(2,3)14-8/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYOKSDUBPEXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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